Methyl (4-(methylsulfonyl)phenyl)glycinate
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Overview
Description
Methyl 2-[(4-methanesulfonylphenyl)amino]acetate is an organic compound with the molecular formula C10H13NO4S. It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an amino acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methanesulfonylphenyl)amino]acetate typically involves the reaction of 4-methanesulfonylaniline with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methanesulfonylphenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
Methyl 2-[(4-methanesulfonylphenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methanesulfonylphenyl)amino]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The methanesulfonyl group is known to enhance the compound’s ability to interact with biological targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methanesulfonylphenyl)indole derivatives: These compounds share the methanesulfonylphenyl moiety and exhibit similar biological activities, such as anti-inflammatory and antimicrobial properties.
Thiophene derivatives: These compounds also contain sulfur and exhibit a range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
Methyl 2-[(4-methanesulfonylphenyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
methyl 2-(4-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)7-11-8-3-5-9(6-4-8)16(2,13)14/h3-6,11H,7H2,1-2H3 |
InChI Key |
QVWZCSBKTIFIDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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